2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid
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Overview
Description
2-[[anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid is a methoxybenzoic acid.
Scientific Research Applications
Structural Analysis and Conformation
- 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, similar to 2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid, exhibit nearly planar structures with methyl and/or carboxylic acid groups lying out of the molecular plane, influenced by steric interactions. Notably, 2,5-Dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond between its carboxylic acid group and the O atom of the methoxy group in the 2-position (Barich, Powell, Munson, & Zell, 2004).
Synthesis and Characterization
- Synthesis of 2-amino-4,5-dimethylbenzoic acid, a compound with structural similarities, was achieved through a sequence of reactions, highlighting the potential pathways for synthesizing related compounds like this compound. The compound's structure was characterized using techniques such as Fourier transform infrared spectroscopy and magnetic resonance spectroscopy (Lin, 2013).
Pharmaceutical Synthesis
- The synthesis of certain 4-Anilinoquinazoline derivatives from 2-amino-4,5-dimethoxybenzoic acid and related anilines suggests the potential of this compound in pharmaceutical applications. The 4-anilinoquinazoline pharmacophore, found in ATP-competitive inhibitors of protein kinase enzymes, underscores the significance of this chemical class in drug discovery (Rocco, Barbarini, & Rittner, 2004).
Nucleophilicity Assessments
- A study assessing the nitrogen and carbon nucleophilicities of 2-aminothiazoles, which bear resemblance to the amino functional group in this compound, provides insights into the reactivity and potential chemical interactions of such compounds (Forlani, Tocke, Del Vecchio, Lakhdar, Goumont, & Terrier, 2006).
Properties
Molecular Formula |
C16H16N2O5 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(phenylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-8-11(15(19)20)12(9-14(13)23-2)18-16(21)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20)(H2,17,18,21) |
InChI Key |
RXKADNGKBUOGSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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